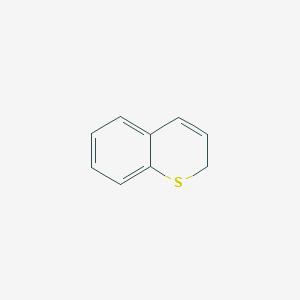
2h-thiochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2h-thiochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .
Comparación Con Compuestos Similares
2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:
Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.
Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.
The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .
Propiedades
Número CAS |
254-37-5 |
|---|---|
Fórmula molecular |
C9H8S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 |
Clave InChI |
ONJRTQUWKRDCTA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
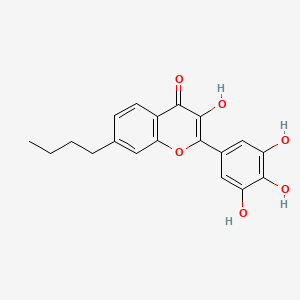
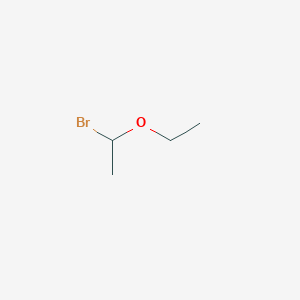
![4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B8683254.png)
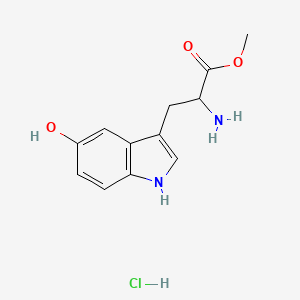
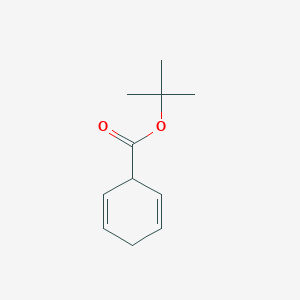
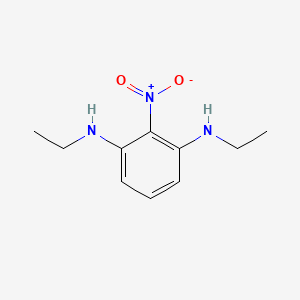
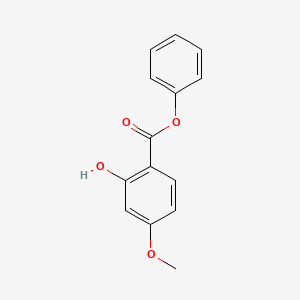
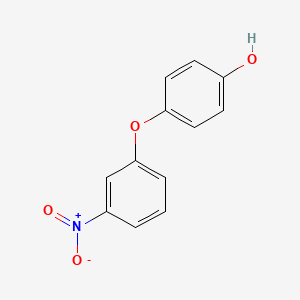
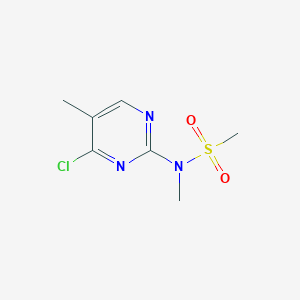
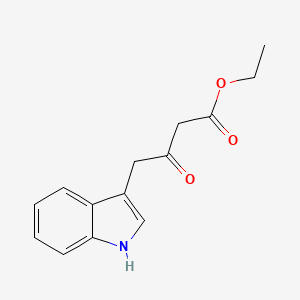
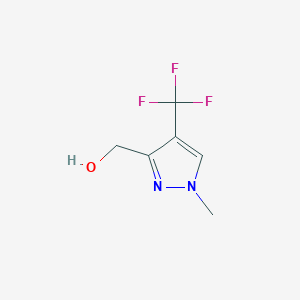
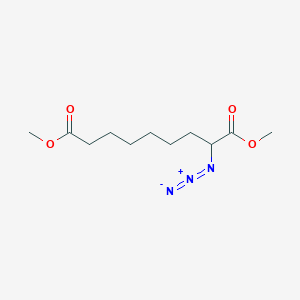
![tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8683329.png)
